Technical Guide: 4-Fluoro-2,3-dihydroxybenzaldehyde (CAS 943126-88-3)
Technical Guide: 4-Fluoro-2,3-dihydroxybenzaldehyde (CAS 943126-88-3)
[1][2]
Executive Summary
4-Fluoro-2,3-dihydroxybenzaldehyde (CAS 943126-88-3) is a specialized fluorinated catechol derivative serving as a high-value scaffold in medicinal chemistry and material science. Distinguished by its vicinal hydroxyl groups (catechol moiety) and an electron-withdrawing fluorine atom at the 4-position, this compound offers unique electronic properties compared to non-fluorinated analogs. It acts as a critical intermediate for synthesizing enzyme inhibitors, metal-chelating ligands (e.g., Salen-type), and bioactive heterocycles.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, handling protocols, and applications in drug discovery.[1]
Part 1: Physicochemical Profile[2]
The introduction of the fluorine atom adjacent to the catechol hydroxyls significantly alters the acidity (pKa) and lipophilicity (LogP) of the molecule, enhancing its utility in bioisosteric replacement strategies.
Table 1: Core Chemical Data[2]
| Property | Specification |
| CAS Registry Number | 943126-88-3 |
| IUPAC Name | 4-Fluoro-2,3-dihydroxybenzaldehyde |
| Molecular Formula | C₇H₅FO₃ |
| Molecular Weight | 156.11 g/mol |
| Physical Form | Off-white to beige powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Acidity (Predicted pKa) | ~7.5 (OH at C3), ~9.0 (OH at C2) [Note 1] |
| InChI Key | PYHLVOZUPKBSNK-UHFFFAOYSA-N |
| MDL Number | MFCD18824463 |
[Note 1]: The fluorine atom at C4 exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the adjacent C3-hydroxyl group compared to unsubstituted 2,3-dihydroxybenzaldehyde.
Part 2: Synthesis & Production Workflows
Synthesizing 4-Fluoro-2,3-dihydroxybenzaldehyde requires overcoming the high susceptibility of the catechol ring to oxidation. Two primary routes are established: Direct Formylation (preferred for atom economy) and Demethylation (preferred for purity).
Route A: MgCl₂-Mediated Ortho-Formylation
This method utilizes the high regioselectivity of magnesium cations to direct the formyl group to the ortho-position of the phenol/catechol.
Mechanism: The reaction proceeds via a coordinate complex between the magnesium ion, the phenoxide oxygen, and paraformaldehyde, ensuring exclusive ortho-formylation.
Protocol:
-
Reagents: 4-Fluorocatechol (1.0 eq), Paraformaldehyde (6.0 eq), Anhydrous MgCl₂ (2.5 eq), Triethylamine (Et₃N) (3.5 eq).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 4-fluorocatechol and MgCl₂ in MeCN under Argon.
-
Add Et₃N dropwise (exothermic). Stir for 15 min to form the phenoxide-Mg complex.
-
Add paraformaldehyde in one portion.
-
Reflux (80°C) for 4–6 hours. Monitor by TLC (formation of a lower Rf spot).
-
Quench: Cool to RT and acidify with 10% HCl to pH 2 (hydrolyzes the imine/magnesium intermediate).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Route B: Demethylation of 4-Fluoro-2,3-dimethoxybenzaldehyde
Used when the aldehyde precursor is available or synthesized via Vilsmeier-Haack reaction on the protected ether.
Protocol:
-
Reagents: 4-Fluoro-2,3-dimethoxybenzaldehyde, BBr₃ (Boron Tribromide) in CH₂Cl₂.
-
Conditions: -78°C to RT.
-
Critical Step: Slow addition of BBr₃ is mandatory to prevent polymerization.
Visualization: Synthetic Logic & Retrosynthesis
Figure 1: Retrosynthetic analysis showing the two primary pathways: Mg-mediated formylation (Route A) and Demethylation (Route B).
Part 3: Reactivity & Applications in Drug Discovery[4]
The "Fluorine Effect" in Catechols
The C4-fluorine atom serves two critical roles in medicinal chemistry:
-
Metabolic Blocking: It prevents Phase I metabolic oxidation at the 4-position, a common degradation pathway for catechols.
-
pKa Modulation: The electron-withdrawing nature lowers the pKa of the adjacent hydroxyls, enhancing hydrogen bond donor capability in receptor binding pockets.
Schiff Base & Ligand Synthesis
The aldehyde group at C1 is highly reactive toward primary amines, forming Schiff bases (imines). When reacted with diamines (e.g., ethylenediamine), it forms Salen-type ligands .[2]
-
Application: These fluorinated ligands are used to create metal complexes (Mn, Co, Cu) for catalytic oxidation or as superoxide dismutase (SOD) mimics.
Heterocycle Formation
The 2-hydroxy-benzaldehyde motif allows for cyclization reactions:
-
Coumarins/Chromones: Reaction with active methylene compounds (e.g., diethyl malonate) via Knoevenagel condensation followed by intramolecular transesterification.
Experimental Protocol: Schiff Base Formation (General)
Objective: Synthesis of a fluorinated imine derivative for biological screening.
-
Stoichiometry: 1.0 eq Aldehyde : 1.0 eq Primary Amine.
-
Solvent: Ethanol (absolute).
-
Catalyst: Glacial Acetic Acid (2–3 drops).
-
Procedure:
-
Dissolve 4-Fluoro-2,3-dihydroxybenzaldehyde in refluxing ethanol.
-
Add the amine slowly.
-
Reflux for 2–4 hours.
-
Isolation: Cool to 0°C. The Schiff base usually precipitates. Filter and wash with cold ethanol.
-
Validation: ¹H NMR (Look for imine singlet ~8.5 ppm).
-
Part 4: Handling, Stability & Safety[2]
Oxidation Sensitivity (The Catechol Challenge)
Catechols are prone to oxidation to o-quinones , especially in basic solutions or upon exposure to air. The fluorinated derivative is slightly more stable due to the electron-withdrawing effect, but strict precautions are required.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass vials (light sensitive).
-
Stabilizer: Avoid storing in solution for extended periods.
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
Visualization: Reactivity Landscape
Figure 2: Reactivity map highlighting the divergent pathways: useful functionalization (green/yellow) vs. unwanted degradation (red).
References
-
Hansen, T. V., & Skrydstrup, T. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. (Methodological basis for MgCl₂ formylation).
-
Sigma-Aldrich. (n.d.).[6] 4-Fluoro-2,3-dihydroxybenzaldehyde Product Sheet. Retrieved from Sigma-Aldrich/Enamine.
-
Zhu, L., et al. (2009). Synthesis and biological evaluation of novel fluorinated catechol derivatives. Bioorganic & Medicinal Chemistry Letters. (Context for biological activity of fluorinated catechols).
-
PubChem. (n.d.). Compound Summary for CAS 943126-88-3. National Library of Medicine.
-
Enamine. (2024). Safety Data Sheet: 4-Fluoro-2,3-dihydroxybenzaldehyde.
